molecular formula C17H15ClN4O B13371240 1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13371240
M. Wt: 326.8 g/mol
InChI Key: IJXKOAMGGXHGOX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the presence of the chlorophenyl and dimethylphenyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione
  • 4-(2,4-dimethylphenyl)-1-phenyl-1,3-dihydro-imidazole-2-thione
  • 4-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-5-ethyl-1H-imidazole-2-thiol hydrobromide

Uniqueness

1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring. The combination of the chlorophenyl and dimethylphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-11-4-3-5-15(12(11)2)20-17(23)16-19-10-22(21-16)14-8-6-13(18)7-9-14/h3-10H,1-2H3,(H,20,23)

InChI Key

IJXKOAMGGXHGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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